Tyrothricin

Descripción general

Descripción

La Tirotricina es una mezcla de antibióticos aislada de la bacteria Brevibacillus brevis por René Dubos a finales de la década de 1930 . Está compuesta por dos componentes principales: gramicidina y tirocidadina, ambos son polipéptidos cortos que alteran las membranas celulares de las bacterias principalmente Gram-positivas . Debido a su toxicidad, la tirotricina se utiliza tópicamente en lugar de internamente .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La Tirotricina se produce mediante el crecimiento de Bacillus brevis. La producción implica cultivar la bacteria en un medio adecuado, seguido de la extracción y purificación de la mezcla de antibióticos . El proceso incluye varios pasos como la fermentación, la filtración y la extracción con solventes para aislar los componentes activos .

Métodos de Producción Industrial: La producción industrial de tirotricina implica la fermentación a gran escala de Bacillus brevis. El caldo de fermentación se somete a filtración para eliminar las células bacterianas, y el filtrado se extrae luego con solventes orgánicos para aislar la tirotricina . El extracto crudo se purifica aún más utilizando técnicas cromatográficas para obtener el producto final .

Análisis De Reacciones Químicas

Tipos de Reacciones: La Tirotricina experimenta diversas reacciones químicas, incluyendo oxidación, reducción y sustitución. Los enlaces peptídicos en la tirotricina pueden hidrolizarse en condiciones ácidas o básicas, lo que lleva a la descomposición de las cadenas polipeptídicas .

Reactivos y Condiciones Comunes:

Principales Productos Formados: Los principales productos formados a partir de estas reacciones incluyen péptidos modificados con actividad biológica alterada. Por ejemplo, la oxidación de la tirotricina puede conducir a la formación de puentes disulfuro entre residuos de cisteína, afectando sus propiedades antimicrobianas .

Aplicaciones Científicas De Investigación

Wound Healing Applications

Tyrothricin has shown significant promise in enhancing wound healing. A study demonstrated that a 0.1% this compound gel significantly improved wound healing outcomes compared to untreated controls. The gel facilitated earlier onset of healing and better reepithelization in clinical assessments over a 12-day period. The mean area under the curve (AUC) for wound healing scores indicated that the addition of this compound did not hinder the healing process but rather contributed positively to it .

Case Study:

- Study Design: Patients with abrasive wounds were treated with a this compound-containing gel.

- Results: Statistically significant improvements in healing rates were observed, with a lower AUC for untreated fields compared to treated ones.

Antimicrobial Efficacy Against Bacterial Infections

This compound exhibits potent antibacterial activity, particularly against gram-positive bacteria. Clinical studies have shown that this compound effectively reduces bacterial load in infected wounds, especially against organisms such as Staphylococcus aureus and beta-hemolytic streptococci. In one study, the bactericidal effect was noted to be particularly strong against beta-hemolytic streptococci, with less efficacy observed against certain gram-negative organisms .

Data Table: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Efficacy Observed |

|---|---|---|

| Staphylococcus aureus | ≤ 4 mg/L | High |

| Streptococcus pyogenes | ≤ 4 mg/L | High |

| Pseudomonas aeruginosa | Not susceptible | Low |

| Candida albicans | 16 mg/L | Moderate |

Treatment of Surgical Infections

This compound has been effectively used in surgical settings to manage infections. A clinical evaluation indicated that its application resulted in reduced pain and exudate in surgical wounds, promoting healthier granulation tissue formation. Patients treated with higher concentrations of this compound exhibited quicker recovery times and better overall outcomes compared to control groups .

Case Study:

- Context: Surgical infections treated with varying concentrations of this compound.

- Findings: Enhanced granulation and reduced infection rates were consistently reported.

Antifungal Properties

This compound also demonstrates antifungal activity against various Candida species. Studies have shown that it can effectively inhibit the growth of Candida albicans, Candida tropicalis, and others, with a rapid onset of action observed at concentrations above the MIC .

Data Table: Antifungal Activity of this compound

| Fungal Species | Minimum Inhibitory Concentration (MIC) | Time to Effectiveness |

|---|---|---|

| Candida albicans | ≤ 4 mg/L | 1 hour |

| Candida tropicalis | ≤ 4 mg/L | 1 hour |

| Candida parapsilosis | ≤ 8 mg/L | 1 hour |

Antiviral Activities

Emerging research suggests that this compound may possess antiviral properties as well. Initial studies indicate its effectiveness against certain viruses like parainfluenza and herpes simplex virus type 1. The mechanism appears linked to its interaction with viral lipid membranes, inhibiting viral infectivity .

Case Study:

- Research Findings: Pre-incubation of herpes simplex virus with this compound significantly decreased lethality in animal models.

Mecanismo De Acción

La Tirotricina ejerce sus efectos al alterar las membranas celulares de las bacterias. El componente gramicidina forma canales iónicos en la membrana celular bacteriana, lo que lleva a un desequilibrio iónico y muerte celular . La tirocidadina, por otro lado, interactúa con la bicapa lipídica de la membrana celular, provocando la desestabilización de la membrana y la fuga del contenido celular . Ambos componentes actúan sinérgicamente para mejorar la actividad antimicrobiana de la tirotricina .

Compuestos Similares:

Polimixina B: Este compuesto también se dirige a la membrana celular bacteriana y se utiliza para tratar infecciones bacterianas Gram-negativas.

Singularidad de la Tirotricina: La tirotricina es singular por su naturaleza de doble componente, que comprende tanto la gramicidina como la tirocidadina, que trabajan juntas para alterar las membranas celulares bacterianas . Esta combinación proporciona un amplio espectro de actividad contra bacterias Gram-positivas y algunos hongos, convirtiéndola en una herramienta valiosa tanto en la investigación como en los entornos clínicos .

Comparación Con Compuestos Similares

Colistin: Like tyrothricin, colistin is a polypeptide antibiotic that disrupts bacterial cell membranes.

Polymyxin B: This compound also targets the bacterial cell membrane and is used to treat Gram-negative bacterial infections.

Bacitracin: Bacitracin inhibits cell wall synthesis in bacteria and is used topically for skin infections.

Uniqueness of this compound: this compound is unique due to its dual-component nature, comprising both gramicidin and tyrocidine, which work together to disrupt bacterial cell membranes . This combination provides a broad spectrum of activity against Gram-positive bacteria and some fungi, making it a valuable tool in both research and clinical settings .

Actividad Biológica

Tyrothricin, a compound derived from Bacillus brevis, is a mixture of two classes of antibiotics: tyrocidines and gramicidins. This compound exhibits a broad spectrum of biological activity, particularly against various bacteria, fungi, and some viruses. This article delves into its biological activity, highlighting relevant research findings, case studies, and detailed analyses.

This compound operates primarily through its ability to disrupt bacterial cell membranes. The tyrocidines are cationic peptides that interact with the negatively charged components of bacterial membranes, leading to cell lysis. Gramicidins also play a role in membrane disruption but have a slightly different mechanism involving the formation of ion channels.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial activity against a range of pathogens:

- Gram-positive Bacteria : Highly effective against Staphylococcus aureus and beta-hemolytic streptococci.

- Gram-negative Bacteria : Limited efficacy; however, some studies suggest potential activity against certain strains under specific conditions.

- Fungi : Exhibits antifungal properties, particularly against Candida species.

- Viruses : Some reports indicate activity against enveloped viruses.

Table 1: Antimicrobial Efficacy of this compound

| Pathogen | Activity Level | Reference |

|---|---|---|

| Staphylococcus aureus | High | |

| Beta-hemolytic streptococci | High | |

| Pseudomonas aeruginosa | Moderate | |

| Candida albicans | Moderate |

Case Studies

- Wound Healing : A study evaluated the efficacy of a 0.1% this compound gel in promoting wound healing in patients with abrasions. Results showed statistically significant improvements in healing times compared to control groups, indicating this compound's potential as a topical agent for wound management .

- Surgical Infections : Clinical observations indicated that this compound led to reduced pain and exudate in surgical wounds infected with Staphylococcus aureus. The bactericidal effect was notable, with rapid granulation tissue formation observed in treated lesions .

- Antiplasmodial Activity : Recent research highlighted the antiplasmodial effects of cyclodecapeptides derived from this compound against Plasmodium falciparum, suggesting its potential as an antimalarial agent .

Research Findings

Recent studies have focused on optimizing the production and efficacy of this compound:

- Production Manipulation : Researchers have successfully manipulated the growth conditions of Bacillus aneurinolyticus to enhance the yield of specific tyrocidine subsets, tailoring them for targeted antimicrobial activity .

- Combination Therapies : The combination of this compound with chitosan has shown enhanced antibacterial properties, particularly against resistant strains like Pseudomonas aeruginosa, indicating potential for synergistic applications in clinical settings .

Safety and Toxicity

This compound is generally well-tolerated; however, allergic reactions such as maculopapular rashes have been reported in some cases. Importantly, it does not appear to cause significant hematologic changes or hemolysis during treatment .

Propiedades

Número CAS |

1404-88-2 |

|---|---|

Fórmula molecular |

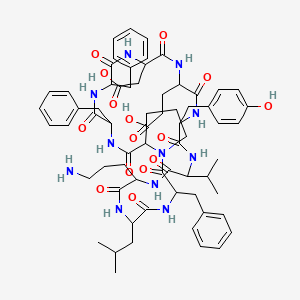

C65H85N11O13 |

Peso molecular |

1228.4 g/mol |

Nombre IUPAC |

3-[(3R,6S,9S,12S,15S,17S,20S,22R,25S,28S)-20-(2-amino-2-oxoethyl)-9-(3-aminopropyl)-3,22,25-tribenzyl-15-[(4-hydroxyphenyl)methyl]-6-(2-methylpropyl)-2,5,8,11,14,18,21,24,27-nonaoxo-12-propan-2-yl-1,4,7,10,13,16,19,23,26-nonazabicyclo[26.3.0]hentriacontan-17-yl]propanoic acid |

InChI |

InChI=1S/C65H85N11O13/c1-38(2)32-49-60(84)74-52(36-42-20-12-7-13-21-42)65(89)76-31-15-23-53(76)63(87)73-51(34-41-18-10-6-11-19-41)61(85)70-47(33-40-16-8-5-9-17-40)57(81)48(37-54(67)78)71-59(83)46(28-29-55(79)80)68-50(35-43-24-26-44(77)27-25-43)62(86)75-56(39(3)4)64(88)69-45(22-14-30-66)58(82)72-49/h5-13,16-21,24-27,38-39,45-53,56,68,77H,14-15,22-23,28-37,66H2,1-4H3,(H2,67,78)(H,69,88)(H,70,85)(H,71,83)(H,72,82)(H,73,87)(H,74,84)(H,75,86)(H,79,80)/t45-,46-,47+,48-,49-,50-,51-,52+,53-,56-/m0/s1 |

Clave InChI |

NLJVXZFCYKWXLH-DXTIXLATSA-N |

SMILES |

CC(C)CC1C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN)C(C)C)CC3=CC=C(C=C3)O)CCC(=O)O)CC(=O)O)CC4=CC=CC=C4)CC5=CC=CC=C5)CC6=CC=CC=C6 |

SMILES isomérico |

CC(C)C[C@H]1C(=O)N[C@@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@@H](C(=O)[C@@H](NC(=O)[C@@H](N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN)C(C)C)CC3=CC=C(C=C3)O)CCC(=O)O)CC(=O)N)CC4=CC=CC=C4)CC5=CC=CC=C5)CC6=CC=CC=C6 |

SMILES canónico |

CC(C)CC1C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)C(NC(=O)C(NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN)C(C)C)CC3=CC=C(C=C3)O)CCC(=O)O)CC(=O)N)CC4=CC=CC=C4)CC5=CC=CC=C5)CC6=CC=CC=C6 |

Apariencia |

Solid powder |

Key on ui other cas no. |

1404-88-2 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Tyrothricin; Bactratycin; Coltirot; Dermotricine; Ginotricina; Hydrotricine; Martricin; Tyrex; Solutricine; |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.